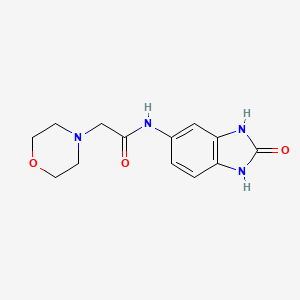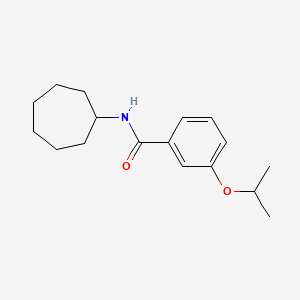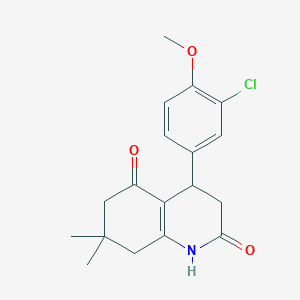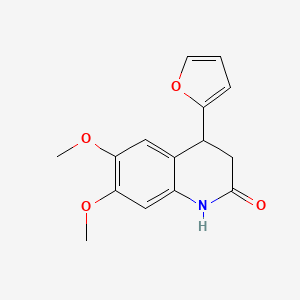![molecular formula C17H13NO3S B4413617 6-methyl-4-(2-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B4413617.png)
6-methyl-4-(2-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione
Vue d'ensemble
Description
6-methyl-4-(2-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione, also known as TQD, is a synthetic compound that belongs to the family of quinoline derivatives. TQD has been found to possess various biological and pharmacological properties, making it a promising candidate for drug development and scientific research.
Mécanisme D'action
The mechanism of action of 6-methyl-4-(2-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is not fully understood, but it has been suggested that it may act through multiple pathways. This compound has been found to inhibit the activity of various enzymes and proteins involved in inflammation, oxidative stress, and cancer progression. This compound has also been shown to modulate the expression of genes involved in neuronal function and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. This compound has also been found to scavenge free radicals and protect against oxidative stress. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In addition, this compound has been found to enhance cognitive function and protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
6-methyl-4-(2-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has several advantages for lab experiments. It is easy to synthesize and purify, and its yield is high. This compound is also stable under various conditions, making it suitable for long-term storage and transportation. However, this compound has some limitations for lab experiments. Its solubility in water is limited, which may affect its bioavailability and efficacy. In addition, this compound has not been extensively studied in vivo, which may limit its translational potential.
Orientations Futures
There are several future directions for the scientific research of 6-methyl-4-(2-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione. One area of research is the development of this compound-based fluorescent probes for the detection of metal ions in biological systems. Another area of research is the investigation of this compound's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use in cancer therapy.
Applications De Recherche Scientifique
6-methyl-4-(2-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. This compound has also shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
IUPAC Name |
6-methyl-4-thiophen-2-yl-3,4-dihydropyrano[3,2-c]quinoline-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3S/c1-18-12-6-3-2-5-10(12)16-15(17(18)20)11(9-14(19)21-16)13-7-4-8-22-13/h2-8,11H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSQSIRKMOGVRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C(CC(=O)O3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4-fluorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole](/img/structure/B4413545.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B4413561.png)
![N-[2-(2,5-dimethylphenoxy)ethyl]-2-[(1,1-dioxidotetrahydro-3-thienyl)(methyl)amino]-N-methylacetamide](/img/structure/B4413565.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B4413571.png)



![1-[4-(1,3-benzoxazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4413594.png)
amine hydrochloride](/img/structure/B4413596.png)
![N-[4-(allyloxy)phenyl]-4-fluorobenzamide](/img/structure/B4413600.png)

![4-(3-methoxyphenyl)-1-(3-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B4413628.png)
![4-[2-(3,4-dimethyl-1-piperidinyl)ethoxy]benzonitrile hydrochloride](/img/structure/B4413636.png)
